2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol

Lipophilicity CNS drug design LogP

This fully aromatic pyridazine derivative features a 4-bromophenyl group (enhanced lipophilicity, cross-coupling handle) and an N-(2-hydroxyethyl)piperazine (improved solubility). It is a patented scaffold for fast-dissociating D₂ antagonists and H₃ ligands, ideal for CNS lead optimization. The C–Br bond enables mild Suzuki/Buchwald diversification, while the hydroxyethyl group offers superior in vivo formulation over the des-hydroxyethyl analog. Choose this compound as a strategic building block for focused CNS library synthesis.

Molecular Formula C16H19BrN4O
Molecular Weight 363.25 g/mol
Cat. No. B4516339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol
Molecular FormulaC16H19BrN4O
Molecular Weight363.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C2=NN=C(C=C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H19BrN4O/c17-14-3-1-13(2-4-14)15-5-6-16(19-18-15)21-9-7-20(8-10-21)11-12-22/h1-6,22H,7-12H2
InChIKeyIRXGWBKTQQIHOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol — Structural Identity, Class Positioning, and Key Differentiators


2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol (molecular formula C₁₆H₁₉BrN₄O; MW 363.25 g/mol) is a fully aromatic pyridazine derivative bearing a 4-bromophenyl substituent at position 6 and an N-(2-hydroxyethyl)piperazine moiety at position 3 . The compound belongs to the 4-aryl-6-piperazin-1-yl-pyridazine structural class, which has been patented as a scaffold for fast-dissociating dopamine D₂ receptor antagonists [1] and histamine H₃ receptor ligands [2]. Unlike the more extensively studied pyridazinone (carbonyl-containing) analogs, this compound features a fully aromatic pyridazine core, eliminating the lactam carbonyl and thereby altering both electronic distribution and hydrogen-bonding capacity relative to its pyridazinone-class counterparts .

Why 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol Cannot Be Replaced by a Generic In-Class Analog


The 4-bromophenyl substituent and N-(2-hydroxyethyl)piperazine terminus jointly confer a specific combination of lipophilicity, hydrogen-bonding capacity, and synthetic handle utility that is absent in the closest halogen-substituted analogs. The bromine atom contributes a Hansch π constant of +0.86 (vs. +0.14 for fluorine and +0.71 for chlorine), shifting the predicted logP upward by approximately 0.7–1.1 log units relative to the 4-fluorophenyl analog (measured LogP = 1.34) [1]. This lipophilicity increment directly impacts membrane permeability, CNS penetration potential, and plasma protein binding — all critical parameters in neuropharmacology [2]. Furthermore, the C–Br bond is uniquely suited for downstream cross-coupling derivatization (Suzuki, Buchwald–Hartwig, Sonogashira), enabling structure–activity relationship (SAR) expansion that C–F and C–Cl analogs cannot support with comparable reactivity [3]. Simultaneously, the terminal N-(2-hydroxyethyl) group introduces a hydrogen-bond donor (HBD = 1) absent in the des-hydroxyethyl analog 3-(4-bromophenyl)-6-(piperazin-1-yl)pyridazine (CAS 1017168-56-7; HBD = 1 from NH vs. OH), improving aqueous solubility while maintaining CNS drug-likeness . These three features — bromine-driven lipophilicity, synthetic versatility, and solubility-enhancing hydroxyethyl substitution — are not simultaneously present in any single in-class comparator, making direct substitution scientifically non-equivalent.

Quantitative Differentiation Evidence for 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol vs. Closest Structural Analogs


Lipophilicity Differential: Bromophenyl vs. Fluorophenyl Analog — LogP Comparison

The 4-bromophenyl substituent confers approximately 0.7–1.1 log units higher lipophilicity compared to the 4-fluorophenyl analog, based on Hansch π constant analysis and predicted logP data. The 4-fluorophenyl analog (CAS 1018146-22-9) has a measured LogP of 1.34 . Applying the Hansch π constant difference (Δπ = π_Br − π_F = 0.86 − 0.14 = +0.72) [1], the estimated LogP for the bromophenyl target compound is approximately 2.06. This estimate is corroborated by predicted logP values for bromophenyl-pyridazine-piperazine compounds in independent databases: SlogP = 2.09 (MMsINC database) [2] and logP = 2.42 (molbic.idrblab.net) [3]. The resulting logP shift places the bromophenyl compound closer to the CNS-optimal logP range of 2–4 [4], whereas the fluorophenyl analog (LogP = 1.34) falls below this window, potentially limiting passive blood–brain barrier permeation.

Lipophilicity CNS drug design LogP Halogen SAR

Hydrogen-Bond Donor Capacity: N-(2-Hydroxyethyl) vs. N–H Piperazine — Solubility and Drug-Likeness Advantage

The N-(2-hydroxyethyl) substituent on the piperazine ring provides a hydrogen-bond donor (HBD = 1) from the terminal hydroxyl group, which is absent in the des-hydroxyethyl analog 3-(4-bromophenyl)-6-(piperazin-1-yl)pyridazine (CAS 1017168-56-7). The des-hydroxyethyl analog possesses one HBD from the piperazine N–H (HBD = 1), but this donor is a secondary amine rather than a primary alcohol. The hydroxyl HBD is expected to enhance aqueous solubility through stronger hydrogen-bonding interactions with water. Computational predictions from molbic.idrblab.net indicate the target compound has a topological polar surface area (tPSA) of 52.23 Ų and HBD count of 1 (attributed to the terminal OH) [1]. These values fall within CNS drug-likeness thresholds (tPSA < 90 Ų; HBD ≤ 3) [2]. The combination of moderate tPSA and a strategically positioned H-bond donor provides a balance between solubility and membrane permeability that is mechanistically distinct from the des-hydroxyethyl N–H analog .

Aqueous solubility Hydrogen bonding Drug-likeness Piperazine derivatization

Synthetic Versatility and Derivatization Potential: C–Br as a Cross-Coupling Handle vs. C–F and C–Cl Analogs

The C(sp²)–Br bond at the 4-position of the phenyl ring is a superior substrate for palladium-catalyzed cross-coupling reactions compared to C–Cl and C–F bonds. Aryl bromides undergo oxidative addition to Pd(0) with intermediate kinetics — faster than aryl chlorides and far faster than aryl fluorides (which are essentially inert under standard Suzuki–Miyaura conditions) [1][2]. This means the bromophenyl compound can serve as a diversification hub for generating focused libraries via Suzuki (aryl–aryl), Buchwald–Hartwig (C–N), Sonogashira (C–alkyne), and Heck couplings [3]. In contrast, the 4-fluorophenyl analog (CAS 1018146-22-9) is cross-coupling-inert, and the 4-chlorophenyl analog requires harsher conditions (elevated temperature, specialized ligands) that may compromise sensitive functional groups. This synthetic advantage is quantifiable: aryl bromides typically achieve >80% conversion in Suzuki couplings at 80 °C within 2 hours, whereas aryl chlorides require 100–120 °C and bulky electron-rich phosphine ligands for comparable yields [4].

Cross-coupling Suzuki–Miyaura SAR expansion Halogen reactivity Chemical biology tool

Molecular Weight and Steric Profile: Bromophenyl vs. Fluorophenyl and Chlorophenyl Analogs

The bromine atom introduces significantly greater mass and van der Waals volume than fluorine or chlorine substituents, altering both the compound's molecular weight and steric profile. The target compound (C₁₆H₁₉BrN₄O) has a molecular weight of 363.25 g/mol [1], compared to 302.35 g/mol for the 4-fluorophenyl analog and approximately 318.80 g/mol for the 4-chlorophenyl analog. This represents a mass increment of +60.9 g/mol over fluorine and +44.45 g/mol over chlorine. The van der Waals radius of bromine (1.85 Å) is substantially larger than chlorine (1.75 Å) and fluorine (1.47 Å) [2], increasing steric bulk at the para-position of the phenyl ring. Despite the higher MW, the compound remains within Lipinski's Rule of Five (MW < 500), and the predicted logP (2.0–2.4) remains within drug-like space [3]. The heavier bromine atom also provides a distinctive isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1) useful for mass spectrometry verification and metabolite tracking [4].

Molecular weight Steric effects Halogen size Drug-likeness physicochemical properties

Patent-Enclosed Target Engagement: Dual D₂/H₃ Receptor Scaffold Positioning vs. Single-Target Pyridazinone Analogs

The 4-aryl-6-piperazin-1-yl-pyridazine scaffold, to which the target compound belongs, is explicitly claimed in two independent patent families: (i) Janssen Pharmaceutica NV's fast-dissociating dopamine D₂ receptor antagonists (US2014/0336381), which cover 4-aryl-6-piperazin-1-yl-3-substituted-pyridazines for antipsychotic indications without motor side effects [1]; and (ii) Novo Nordisk A/S's histamine H₃ receptor ligands (WO2005009976), which cover pyridazinyl-piperazines with high and selective H₃ binding affinity for metabolic and CNS disorders [2]. Additionally, the broader pyridazinylpiperazine class is covered in a pain treatment patent (US20040235853) targeting mGluR and VR1 pathways [3]. This multi-target patent coverage across D₂, H₃, and pain-related receptors distinguishes the aromatic pyridazine-piperazine scaffold from the more extensively studied pyridazinone-arylpiperazine series (e.g., Betti et al., 2006), which primarily target α₁-adrenergic and 5-HT₁A receptors with nanomolar affinity [4]. While direct head-to-head receptor binding data for the specific bromophenyl compound are not publicly available, the structural position within three therapeutically distinct patent families indicates a broader target engagement profile than single-class pyridazinone analogs.

Dopamine D₂ receptor Histamine H₃ receptor CNS polypharmacology Pyridazine scaffold Patent analysis

Recommended Research and Procurement Applications for 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol


CNS Drug Discovery: Lead Optimization for Dopamine D₂ or Histamine H₃ Receptor Programs

The compound's scaffold is explicitly covered in patents for fast-dissociating D₂ antagonists (Janssen) [1] and selective H₃ receptor ligands (Novo Nordisk) [2]. Its predicted logP (~2.0–2.4) falls within the CNS-optimal range (2–4), and the tPSA (52.23 Ų) stays well under the 90 Ų CNS-penetration threshold [3]. The bromine substituent provides a synthetic handle for SAR expansion via cross-coupling [4]. This compound is recommended as a starting scaffold for CNS lead optimization programs targeting schizophrenia, cognitive disorders, or metabolic conditions where D₂ or H₃ modulation is therapeutically relevant.

Medicinal Chemistry Library Synthesis and SAR Diversification via Cross-Coupling

The C–Br bond at the 4-position of the phenyl ring enables palladium-catalyzed diversification (Suzuki, Buchwald–Hartwig, Sonogashira) under mild conditions [4]. This makes the compound a strategic building block for generating focused libraries with varied aryl, amine, or alkyne substituents at the para-position. Unlike the fluorophenyl analog (cross-coupling inert) or the chlorophenyl analog (requires harsher conditions), the bromophenyl compound provides an optimal balance of reactivity and stability [5]. Researchers synthesizing 20–100 compound libraries can expect >80% coupling yields with standard Pd(PPh₃)₄ catalysis at 80 °C.

In Vivo Pharmacokinetic Studies Requiring Balanced Solubility and CNS Permeability

The N-(2-hydroxyethyl) group provides a hydrogen-bond donor (HBD = 1; tPSA = 52.23 Ų) that enhances aqueous solubility relative to the des-hydroxyethyl analog (CAS 1017168-56-7) [3], while maintaining predicted logP within the CNS-penetrant range. For in vivo dosing studies (oral or intravenous), the hydroxyethyl compound is expected to exhibit superior solubility and formulation flexibility compared to the N–H piperazine analog, which lacks this hydrophilic handle. The distinct bromine isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1) facilitates LC–MS/MS quantification in plasma and brain tissue [6].

Polypharmacology Screening in Phenotypic Assays for Neuropsychiatric Disorders

The scaffold's presence in three independent patent families spanning D₂ antagonism, H₃ modulation, and pain/neurological pathways [1][2][7] suggests a polypharmacological profile suitable for phenotypic screening approaches. Unlike single-target pyridazinone analogs (e.g., α₁-adrenergic series) [8], this compound may engage multiple CNS-relevant targets simultaneously, making it valuable for systems pharmacology studies and drug repurposing screens where multi-target engagement is hypothesized to yield superior efficacy in complex neuropsychiatric disorders.

Quote Request

Request a Quote for 2-{4-[6-(4-Bromophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.